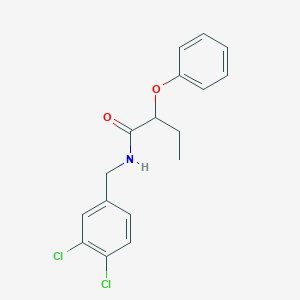

N-(3,4-dichlorobenzyl)-2-phenoxybutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-dichlorobenzyl)-2-phenoxybutanamide, commonly known as DCPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPPB is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in various physiological processes such as pain sensation, inflammation, and thermoregulation.

Wirkmechanismus

DCPPB acts as a selective antagonist of the N-(3,4-dichlorobenzyl)-2-phenoxybutanamide ion channel, which is a non-selective cation channel that is activated by various stimuli such as temperature, mechanical stress, and chemical ligands. N-(3,4-dichlorobenzyl)-2-phenoxybutanamide is widely expressed in various tissues and organs, including the nervous system, lungs, and gastrointestinal tract. The activation of N-(3,4-dichlorobenzyl)-2-phenoxybutanamide has been implicated in various physiological processes such as pain sensation, inflammation, and thermoregulation. DCPPB blocks the activation of N-(3,4-dichlorobenzyl)-2-phenoxybutanamide by binding to a specific site on the channel, thereby preventing the influx of calcium ions into the cell.

Biochemical and Physiological Effects

DCPPB has been shown to have various biochemical and physiological effects in preclinical studies. In animal models of inflammatory and neuropathic pain, DCPPB has been found to reduce pain behavior and increase pain threshold. Moreover, DCPPB has been shown to reduce inflammation in models of acute lung injury and colitis, as evidenced by decreased levels of pro-inflammatory cytokines. Additionally, DCPPB has been investigated for its potential anti-cancer effects, as N-(3,4-dichlorobenzyl)-2-phenoxybutanamide has been implicated in cancer cell proliferation and migration. In vitro studies have shown that DCPPB can inhibit the proliferation and migration of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

DCPPB has several advantages for lab experiments, such as its high selectivity for N-(3,4-dichlorobenzyl)-2-phenoxybutanamide and its well-established synthesis method. However, DCPPB also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Moreover, the effects of DCPPB on N-(3,4-dichlorobenzyl)-2-phenoxybutanamide may vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

DCPPB has great potential for therapeutic applications in various fields such as pain management, inflammation, and cancer. Future research should focus on optimizing the synthesis method of DCPPB to improve its solubility and reduce its potential toxicity. Moreover, further studies are needed to elucidate the precise mechanism of action of DCPPB on N-(3,4-dichlorobenzyl)-2-phenoxybutanamide and to identify potential off-target effects. Additionally, the therapeutic potential of DCPPB should be evaluated in clinical trials to assess its safety and efficacy in humans.

Synthesemethoden

The synthesis of DCPPB involves the reaction of 2-phenoxybutan-1-amine with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of DCPPB as a white crystalline solid with a melting point of 90-92°C.

Wissenschaftliche Forschungsanwendungen

DCPPB has been extensively studied for its potential therapeutic applications in various fields such as pain management, inflammation, and cancer. In preclinical studies, DCPPB has been shown to alleviate pain in animal models of inflammatory and neuropathic pain. Moreover, DCPPB has been found to reduce inflammation in models of acute lung injury and colitis. Additionally, DCPPB has been investigated for its potential anti-cancer effects, as N-(3,4-dichlorobenzyl)-2-phenoxybutanamide has been implicated in cancer cell proliferation and migration.

Eigenschaften

Produktname |

N-(3,4-dichlorobenzyl)-2-phenoxybutanamide |

|---|---|

Molekularformel |

C17H17Cl2NO2 |

Molekulargewicht |

338.2 g/mol |

IUPAC-Name |

N-[(3,4-dichlorophenyl)methyl]-2-phenoxybutanamide |

InChI |

InChI=1S/C17H17Cl2NO2/c1-2-16(22-13-6-4-3-5-7-13)17(21)20-11-12-8-9-14(18)15(19)10-12/h3-10,16H,2,11H2,1H3,(H,20,21) |

InChI-Schlüssel |

MEJAANYFULFWMK-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2 |

Kanonische SMILES |

CCC(C(=O)NCC1=CC(=C(C=C1)Cl)Cl)OC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)

![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)

![1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)

![1-{3-[(1-Naphthyloxy)methyl]benzoyl}pyrrolidine](/img/structure/B214104.png)

![2-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214106.png)

![2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine](/img/structure/B214108.png)

![3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B214115.png)

![N-(6-methylpyridin-2-yl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B214116.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214117.png)

![11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214118.png)

![6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B214121.png)

![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B214122.png)